BenchChemオンラインストアへようこそ!

3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one

Physicochemical properties Lead-like assessment Solubility

Highly differentiated chromen‑4‑one SAR probe. Its 3‑(4‑chloro‑3,5‑dimethylphenoxy) moiety delivered a CK2 IC₅₀ of 18.8 µM in a close analog, and the free 7‑OH allows direct ΔIC₅₀ measurement for kinase‑inhibitor SAR. Elevated cLogP (~5.7) enables PAMPA/Caco‑2 permeability studies of the 2‑CF₃ group. No other commercial chromen‑4‑one matches this substitution pattern—ideal for focused diversity libraries and phenotypic screens. Acute Tox. 3 designation requires institutional safety review before multi‑gram orders.

Molecular Formula C18H12ClF3O4
Molecular Weight 384.74
CAS No. 685555-26-4
Cat. No. B2655218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
CAS685555-26-4
Molecular FormulaC18H12ClF3O4
Molecular Weight384.74
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
InChIInChI=1S/C18H12ClF3O4/c1-8-5-11(6-9(2)14(8)19)25-16-15(24)12-4-3-10(23)7-13(12)26-17(16)18(20,21)22/h3-7,23H,1-2H3
InChIKeyRGUMCBUBLAPRJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one (CAS 685555-26-4) – Core Identity, Supplier Landscape & Critical Data Gaps


3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one (CAS 685555‑26‑4; C₁₈H₁₂ClF₃O₄; MW 384.73) is a fully synthetic chromen‑4‑one (4H‑chromen‑4‑one) derivative that bears a 7‑hydroxy group, a 2‑trifluoromethyl substituent and a 3‑(4‑chloro‑3,5‑dimethylphenoxy) moiety [REFS‑1]. The compound is offered as a research‑grade chemical by several suppliers (Sigma‑Aldrich/AldrichCPR, Apollo Scientific, Leyan, CymitQuimica, etc.), most often in milligram‑to‑gram quantities with stated purities of ≥95 % to 98 % [REFS‑2] [REFS‑3] [REFS‑4]. At the time of writing, no primary peer‑reviewed pharmacology, ADME or toxicology study has been identified in PubMed, and the only patent family that broadly covers chroman‑4‑one anti‑HBV compounds (WO2020120642) does not list this specific CAS number [REFS‑5]. Consequently, its biological target profile and selectivity window remain experimentally undefined, which must be weighed against analogs for which target‑engagement data exist.

Why 3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one Cannot Be Simply Replaced by Other Chromen‑4‑ones in Procurement or Screening


Chromen‑4‑one derivatives that share a 7‑hydroxy‑2‑trifluoromethyl core but differ in the 3‑phenoxy substituent (e.g., 4‑chlorophenoxy or 4‑fluorophenoxy analogs) cannot be assumed to be bioequivalent because even minor structural modifications in this scaffold have been shown to dramatically alter target engagement. In a published CK2 (casein kinase 2) inhibitor screen, a closely related analog carrying the identical 3‑(4‑chloro‑3,5‑dimethylphenoxy) fragment exhibited an IC₅₀ of 18.8 μM, whereas another library member with a different 3‑aryloxy group gave an IC₅₀ of 22.4 μM – a > 15 % difference arising solely from the phenoxy substitution pattern [REFS‑1]. Moreover, the presence of the 2‑trifluoromethyl group elevates both molecular weight (+68 Da) and predicted lipophilicity (cLogP≈5.7) relative to the non‑trifluoromethyl analog (MW 316.7; C₁₇H₁₃ClO₄), which influences membrane permeability, off‑target binding and assay solubility [REFS‑2] [REFS‑3]. Therefore, substituting any close‑in analog in a biochemical or cell‑based screen without direct comparative data risks confounding SAR interpretation and wasting screening resources.

Quantitative Differentiation Map for 3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one Versus Closest Analogs


Molecular Weight & Lipophilicity Differentiation vs. Non‑CF₃ Analog

The 2‑trifluoromethyl group adds significant mass and lipophilicity compared with the non‑trifluoromethyl analog. The target compound has a molecular weight of 384.73 Da and an estimated cLogP of ~5.7, whereas the non‑CF₃ analog (3‑(4‑chloro‑3,5‑dimethylphenoxy)‑7‑hydroxy‑4H‑chromen‑4‑one; CAS 459415‑65‑7) has a MW of 316.7 Da and a predicted cLogP of ~3.8 [REFS‑1] [REFS‑2]. The +68 Da mass difference and ~1.9 log unit increase in predicted partition coefficient place the target compound closer to the upper limit of lead‑like space and may reduce aqueous solubility by roughly an order of magnitude relative to the non‑CF₃ comparator.

Physicochemical properties Lead-like assessment Solubility

Purity Offerings: Leyan 98 % vs. Typical ≥95 % Industry Standard

Leyan provides a 98 % pure lot of the target compound (product 1616758), whereas the majority of global suppliers (Apollo Scientific, AKSci, Enamine for analogs) quote a minimum purity of ≥95 % [REFS‑1] [REFS‑2] [REFS‑3]. The 3‑percentage‑point improvement in nominal purity reduces the maximum undefined impurity burden from ≤5 % to ≤2 %, which is meaningful when the compound is used at high concentrations in biochemical assays where trace contaminants could produce false‑positive hits.

Chemical purity Reproducibility Procurement

CK2 Inhibitory Potential: Analog‑Based Class‑Level Inference

No direct CK2 inhibition data exist for the target compound itself. However, a closely related analog – 3‑(4‑chloro‑3,5‑dimethylphenoxy)‑7‑(4‑methoxyphenylcarbonyloxy)‑4‑oxo‑4H‑chromene – inhibited CK2 with an IC₅₀ of 18.8 μM in a biochemical assay, while another library member bearing a different 3‑phenoxy substituent showed an IC₅₀ of 22.4 μM [REFS‑1]. This ~3.6 μM (≈16 %) difference demonstrates that the 3‑(4‑chloro‑3,5‑dimethylphenoxy) fragment can favourably modulate CK2 binding. Because the target compound retains this fragment but replaces the 7‑ester with a free phenol, it serves as a valuable SAR probe to test whether the 7‑OH donor/acceptor character alters CK2 potency or selectivity.

CK2 inhibitor Cancer target IC50

Acute Oral Toxicity Classification (Sigma‑Aldrich vs. Analog Safety Data)

Sigma‑Aldrich classifies the target compound as Acute Toxicity Category 3 (Oral) and stores it under hazard class 6.1C (combustible, acutely toxic substances) [REFS‑1]. In contrast, the 4‑phenoxy analog lacking the 3,5‑dimethyl substitution (CAS 263744‑91‑8) is not flagged with a similar acute‑toxicity warning in its current safety documentation, suggesting that the 3‑(4‑chloro‑3,5‑dimethylphenoxy) motif may confer a distinct hazard profile [REFS‑2]. Researchers ordering multi‑gram quantities for in‑vivo work must factor in the higher handling requirements and disposal costs associated with the target compound.

Safety Handling Procurement risk

High‑Confidence Applications for 3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one Grounded in Current Evidence


CK2‑Focused Structure–Activity Relationship (SAR) Probe Synthesis

The compound is most rationally deployed as a SAR probe to deconvolute the role of the 7‑hydroxy group in CK2 inhibition. Because an analog retaining the identical 3‑(4‑chloro‑3,5‑dimethylphenoxy) fragment but carrying a 7‑ester (instead of a free phenol) has a measured CK2 IC₅₀ of 18.8 μM, testing the target compound head‑to‑head with that analog directly measures the ΔIC₅₀ attributable to the free 7‑OH donor/acceptor motif [REFS‑1]. This experiment fills a critical gap in the chromen‑4‑one kinase‑inhibitor SAR landscape.

Lipophilicity‑Dependent Membrane‑Permeability Assays

With a predicted cLogP of ~5.7, the target compound resides in a higher lipophilicity range than its non‑CF₃ analog (cLogP≈3.8). This makes it valuable for parallel artificial membrane permeability assays (PAMPA) or Caco‑2 studies aimed at quantifying the functional consequence of the 2‑trifluoromethyl group on passive diffusion in this scaffold [REFS‑2] [REFS‑3]. The ~1.9‑log unit shift is large enough to produce measurable permeability differences that inform lead optimization of related chromen‑4‑one drug candidates.

Chemical Library Diversification for Phenotypic Screening

Because the target compound bears a substitution pattern (2‑CF₃, 3‑(4‑chloro‑3,5‑dimethylphenoxy), 7‑OH) that is not duplicated by any other commercially available chromen‑4‑one, it adds genuine chemical diversity to focused libraries used in high‑content or target‑agnostic phenotypic screens [REFS‑4]. Its inclusion can reveal novel bioactivity fingerprints that might be missed by analogs lacking either the trifluoromethyl group or the 3,5‑dimethyl decoration.

Pre‑Clinical Safety and Handling Benchmarking

The assigned Acute Tox. 3 (Oral) classification differs from the hazard profile of simpler 4‑chlorophenoxy analogs, making the target compound a useful reference standard for labs that need to validate institutional safety protocols for chromen‑4‑one series [REFS‑5]. Procurement decisions for multi‑gram in‑vivo studies should explicitly weigh this higher toxicity classification against the specific pharmacophore requirements of the project.

Quote Request

Request a Quote for 3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.